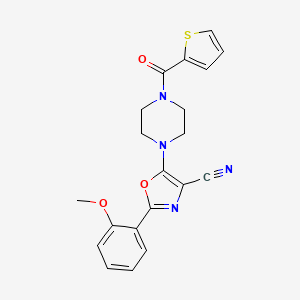
2-(2-Methoxyphenyl)-5-(4-(thiophene-2-carbonyl)piperazin-1-yl)oxazole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methoxyphenyl)-5-(4-(thiophene-2-carbonyl)piperazin-1-yl)oxazole-4-carbonitrile is a useful research compound. Its molecular formula is C20H18N4O3S and its molecular weight is 394.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(2-Methoxyphenyl)-5-(4-(thiophene-2-carbonyl)piperazin-1-yl)oxazole-4-carbonitrile is a heterocyclic organic molecule that has garnered attention for its potential biological activities, particularly in the realms of neuropharmacology and antiviral research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, biochemical properties, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound features an oxazole ring substituted with a methoxyphenyl group and a thiophene-carbonyl-piperazine moiety. This unique arrangement contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H20N4O3S |
| Molecular Weight | 372.45 g/mol |
| IUPAC Name | This compound |
Target Enzymes
The primary biological targets for this compound include:
- Acetylcholinesterase (AChE)
- Butyrylcholinesterase (BChE)
Mode of Action
The compound inhibits AChE and BChE, leading to increased levels of acetylcholine in the synaptic cleft. This mechanism is crucial for enhancing cholinergic transmission, which can be beneficial in conditions characterized by cholinergic deficits such as Alzheimer’s disease.
Biochemical Pathways
The inhibition of AChE and BChE affects several biochemical pathways:
- Cholinergic Transmission : Increased acetylcholine levels can improve cognitive functions.
- Neuroprotection : By enhancing cholinergic signaling, the compound may provide neuroprotective effects against neurodegenerative diseases.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant inhibitory activity against AChE, with IC50 values indicating potent enzyme inhibition. The competitive nature of this inhibition suggests that the compound competes directly with acetylcholine for binding at the enzyme's active site.
Case Studies
-
Cognitive Enhancement in Animal Models :
- A study involving rat models showed that administration of the compound led to improved memory retention in tasks requiring spatial navigation, suggesting potential applications in treating cognitive impairments associated with aging and neurodegenerative diseases.
- Antiviral Activity :
Propiedades
IUPAC Name |
2-(2-methoxyphenyl)-5-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3S/c1-26-16-6-3-2-5-14(16)18-22-15(13-21)20(27-18)24-10-8-23(9-11-24)19(25)17-7-4-12-28-17/h2-7,12H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQSRABGVMXDZFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CS4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













